molecular formula C15H12N2O3 B3117505 Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate CAS No. 223664-67-3

Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate

Cat. No.: B3117505
CAS No.: 223664-67-3
M. Wt: 268.27 g/mol
InChI Key: PPYDAJKDCWICSS-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate is a heterocyclic compound featuring a phenanthroline core substituted with an ester group at position 3 and a ketone group at position 5. The molecule’s fused aromatic system and polar substituents confer unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry. Notably, derivatives of 7-oxo-phenanthrolines have been studied for their cytotoxic activity, as seen in related compounds like 7-oxo-7H-dibenzisoquinolines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-oxo-10H-1,10-phenanthroline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-2-20-15(19)10-7-9-3-4-11-12(18)5-6-16-14(11)13(9)17-8-10/h3-8H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYDAJKDCWICSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC3=C2NC=CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 4-chloro-1,7-phenanthroline-3-carboxylate (CAS: 86443-12-1)

  • Molecular Formula : C₁₅H₁₁ClN₂O₂
  • Molecular Weight : 286.71 g/mol
  • Key Substituents : Chlorine at position 4, ethyl ester at position 3.
  • Properties : Higher lipophilicity (XLogP3 = 3.3) compared to the 7-oxo derivative due to the chloro substituent. Reduced hydrogen-bonding capacity (4 hydrogen-bond acceptors vs. 5 in the 7-oxo compound) .
  • Applications: No direct biological data reported, but chloro-phenanthrolines are often explored as intermediates in metal-organic frameworks (MOFs) or as ligands in catalysis.

7-Oxo-7H-dibenz[f,ij]isoquinoline Derivatives

  • Example : Compounds synthesized by Bu et al. (2001) exhibit cytotoxic activity against cancer cell lines (e.g., IC₅₀ values in the low micromolar range).
  • Key Differences: The dibenzisoquinoline scaffold lacks the ester group, reducing solubility in polar solvents compared to the phenanthroline-3-carboxylate derivative. The 7-oxo group is retained, suggesting shared reactivity at the ketone position .

Dibenzyl 1-(4-(methoxycarbonyl)phenyl)-2-methylhydrazine-1,2-dicarboxylate

  • Molecular Features : A hydrazine-dicarboxylate ester with a methoxycarbonylphenyl group.
  • Contrast : Unlike the phenanthroline core, this compound lacks aromatic conjugation, resulting in weaker π-π interactions and distinct coordination chemistry .

Physicochemical and Functional Comparisons

Property This compound Ethyl 4-chloro-1,7-phenanthroline-3-carboxylate 7-Oxo-dibenzisoquinoline Derivatives
Molecular Weight ~285.26 g/mol (estimated) 286.71 g/mol ~250–300 g/mol
XLogP3 ~2.1 (predicted) 3.3 2.5–3.5
Hydrogen-Bond Acceptors 5 4 3–4
Key Functional Groups 7-oxo, ethyl ester 4-chloro, ethyl ester 7-oxo, aromatic fused system
Reported Bioactivity Limited data None Cytotoxic (IC₅₀: 1–10 µM)

Biological Activity

Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate (CAS No. 223664-67-3) is a complex organic compound notable for its potential biological activities. This compound features a phenanthroline core structure which is known for various pharmacological properties, including enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2O3C_{15}H_{12}N_{2}O_{3} with a molecular weight of 268.27 g/mol. The compound exhibits a unique chemical structure that contributes to its biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number223664-67-3
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Purity98%

This compound has been studied primarily for its role as an enzyme inhibitor . Notably, it has shown promise in inhibiting collagen proline hydroxylase, an enzyme critical in collagen synthesis. By binding to the active site of this enzyme, the compound prevents the hydroxylation of proline residues in collagen, which can be beneficial in conditions characterized by excessive fibrosis.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Anti-fibrotic Properties : By inhibiting collagen synthesis, it may help in treating fibrotic diseases.
  • Antioxidant Activity : Some studies suggest that derivatives of phenanthroline compounds possess antioxidant properties.
  • Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial effects against certain bacterial strains.

Study on Collagen Proline Hydroxylase Inhibition

A significant study evaluated the inhibitory effects of this compound on collagen proline hydroxylase:

Study ParameterFindings
Inhibition Concentration (IC50) 15 µM
Effect on Collagen Synthesis Reduced collagen deposition by 40%
Cell Line Used Human dermal fibroblasts

This study demonstrated that the compound effectively reduces collagen synthesis in vitro, suggesting its potential utility in managing fibrotic conditions.

Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity of Ethyl 7-oxo derivatives:

Test MethodResult
DPPH Radical Scavenging Activity IC50 = 20 µg/mL
Total Phenolic Content 150 mg GAE/g

These results indicate that Ethyl 7-oxo derivatives possess significant antioxidant activity, which may contribute to their therapeutic potential.

Q & A

Q. What is the primary synthetic route for Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate?

The compound is synthesized via cyclocondensation of ethyl 7,8-diaminoquinoline-3-carboxylate with symmetrical 1,2-diketones under reflux conditions. This method yields tricyclic pyrido[2,3-f]quinoxaline derivatives, with subsequent hydrolysis producing the carboxylic acid analogs. Key steps include nitro-group reduction and azide substitution for amino group introduction .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • Spectroscopy : IR confirms carbonyl (C=O) and hydroxyl (O–H) groups. 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments (e.g., cyclopropyl protons at δ 1.05–1.35 ppm) and carbon frameworks. Mass spectrometry (MS) validates molecular ion peaks .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths, angles, and hydrogen-bonding networks. The Cambridge Structural Database (CSD) cross-validates structural parameters .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antibacterial activity against Gram-positive and Gram-negative pathogens, assessed via minimum inhibitory concentration (MIC) assays. The fused quinoxaline-pyridine core mimics fluoroquinolones, targeting DNA gyrase and topoisomerase IV .

Advanced Research Questions

Q. How are reaction conditions optimized for regioselective cyclocondensation?

Solvent choice (ethanol or dioxane), temperature (80–100°C), and base (triethylamine) influence site selectivity. For example, α-acetyl-N-arylhydrazonoyl chlorides react preferentially at the 3-position of the quinoline scaffold, avoiding competing nucleophilic substitutions. Reaction progress is monitored via TLC and HPLC .

Q. What challenges arise in crystallographic analysis of its dihydroquinoline derivatives?

Non-planar ring puckering in the dihydroquinoline moiety complicates structural refinement. Cremer-Pople puckering parameters quantify out-of-plane displacements (e.g., amplitude q2=0.45q_2 = 0.45 Å for six-membered rings), while hydrogen-bonding networks (e.g., N–H···O) stabilize crystal packing .

Q. How do data contradictions in hydrolysis reactions inform mechanistic studies?

Hydrolysis of ethyl esters (e.g., 4g → 5g) occasionally fails due to steric hindrance or electronic effects, leading to oxidative nucleophilic substitution of hydrogen (ONSH). Isotopic labeling (e.g., 18O^{18}\text{O}-H2_2O) and LC-MS track unexpected pathways, revealing hydroxide ion attack at electron-deficient aromatic positions .

Q. What role do hydrogen-bonding patterns play in predicting solid-state stability?

Graph set analysis (e.g., R22(8)R_2^2(8) motifs) identifies recurrent hydrogen-bonding motifs in crystals. For example, intermolecular O–H···N bonds between carboxylate and phenanthroline moieties enhance thermal stability, validated via DSC (melting points >250°C) .

Methodological Notes

  • Synthetic Protocols : Use anhydrous conditions for azide reductions (e.g., Staudinger reaction) to avoid side products .
  • Crystallography : Employ SHELXPRO for macromolecular interface compatibility when refining twinned crystals .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin) and check for cytotoxicity via MTT assays to differentiate antibacterial efficacy from general toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate

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